1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate
Overview
Description
1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as MPPI and has been found to have a wide range of applications in various fields of research.
Mechanism of Action
The mechanism of action of 1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate involves its binding to the serotonin transporter in the brain. This binding inhibits the reuptake of serotonin, leading to an increase in its concentration in the synaptic cleft. This increase in serotonin levels has been found to have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to an improvement in mood and behavior. This compound has also been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate in lab experiments include its high purity and yield. This compound has also been found to be stable under various conditions, making it suitable for use in a range of experiments. The limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the use of 1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate in scientific research. One potential direction is the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety. This compound could also be used in the development of new imaging agents for the study of the serotonin transporter in the brain. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of other neurological disorders.
Conclusion:
In conclusion, this compound is a compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields of research, including the development of new drugs for the treatment of psychiatric disorders and the study of the serotonin transporter in the brain. While there are limitations to its use, the potential future directions for this compound are promising.
Scientific Research Applications
1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate has been found to have a wide range of applications in scientific research. It has been studied for its potential use as a ligand for imaging studies of the serotonin transporter in the brain. This compound has also been used in the development of new drugs for the treatment of various psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.C2H2O4/c1-28-22-7-5-6-20(18-22)19-25-12-10-21(11-13-25)26-14-16-27(17-15-26)23-8-3-4-9-24(23)29-2;3-1(4)2(5)6/h3-9,18,21H,10-17,19H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBOHFWBAVOIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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